molecular formula C28H23ClF3N7O2 B607023 Debio 0617B CAS No. 1332329-27-7

Debio 0617B

货号 B607023
CAS 编号: 1332329-27-7
分子量: 581.98
InChI 键: FLJSOYXRJCMRAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .


Molecular Structure Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .


Chemical Reactions Analysis

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .


Physical And Chemical Properties Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .

科学研究应用

  1. 抑制实体肿瘤生长:Debio 0617B 在抑制 STAT3 驱动的实体肿瘤生长方面非常有效。它通过联合抑制 JAK、SRC、ABL 和类 III/V 受体酪氨酸激酶(RTKs)来靶向肿瘤中的磷酸化 STAT3(pSTAT3)和/或 pSTAT5。在 STAT3 活化的癌细胞系中,它已经表现出剂量依赖性的 pSTAT3 抑制作用,并在各种癌细胞系和患者来源的肿瘤异种移植模型中展现出强效的抗增殖活性。Debio 0617B 在小鼠异种移植模型中抑制肿瘤生长的体内疗效已经观察到 (Murone et al., 2016)

  2. 对急性髓系白血病(AML)的影响:在一项关于急性髓系白血病(AML)的研究中,Debio 0617B 减少了原代人类 AML CD34+ 干/祖细胞的维持和自我更新。这一现象在体外和异种移植实验中均有观察到,导致人类白血病干细胞(LSCs)和白血病的长期消除。这一发现表明,在 STAT3/5 上游的多种酪氨酸激酶的抑制可以在 AML 中产生持续的治疗效果,并预防复发 (Murone et al., 2017)

  3. 在慢性丙型肝炎治疗中的潜力:Debio 0617B 的另一个研究领域是其作为慢性丙型肝炎治疗药物的潜力。作为环肽酶抑制剂,Debio 0617B 对各种丙型肝炎病毒基因型显示出活性,并与聚乙二醇化干扰素显示出协同抗病毒效果。这使其成为慢性丙型肝炎治疗中联合疗法的有前景的候选药物 (Crabbé et al., 2009)

安全和危害

Safety measures for handling Debio 0617B include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

未来方向

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

属性

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio 0617B

Citations

For This Compound
26
Citations
M Murone, R Radpour, A Attinger, AV Chessex… - Molecular cancer …, 2017 - AACR
… LSCs via the multi-TK inhibitor Debio 0617B. Debio 0617B has a unique profile targeting key … In contrast, the multi-TK inhibitor Debio 0617B reduced maintenance and self-renewal of …
Number of citations: 14 aacrjournals.org
M Murone, A Vaslin Chessex, A Attinger… - Molecular cancer …, 2016 - AACR
… Debio 0617B does not target EGFR kinase activity, which is … STAT3 blockade in vivo by Debio 0617B and the EGFR inhibitor … the ability of Debio 0617B to inhibit metastases in vivo. …
Number of citations: 10 aacrjournals.org
CM Huguenin, Y Banz, S Sengupta, M Aguet, S Rigotti… - researchgate.net
… potential of Debio 0617B in primary human AML, Debio 0617B was tested in liquid cultures of isolated primary human CD34+ AML stem/progenitor cells. In this context, Debio 0617B …
Number of citations: 2 www.researchgate.net
M Santoni, F Miccini, A Cimadamore… - Expert opinion on …, 2021 - Taylor & Francis
… Among emerging agents, Debio 0617B, is a first-in-class kinase inhibitor with a unique profile … Debio 0617B showed a potent activity on a broad spectrum of STAT3-driven solid tumors …
Number of citations: 15 www.tandfonline.com
CY Loh, A Arya, AF Naema, WF Wong, G Sethi… - Frontiers in …, 2019 - frontiersin.org
… Recently, Debio 0617B is the first-in-class kinase inhibitor that targeting phospho-STAT3 (pSTAT3… Debio 0617B demonstrated dose-dependent inhibition of pSTAT3 in STAT3-activated …
Number of citations: 265 www.frontiersin.org
M Murone, AV Chessex, A Attinger, R Ramachandra… - Mol Cancer Ther, 2016
Number of citations: 0
T Stiehl, A Marciniak-Czochra - Current Opinion in Systems Biology, 2017 - Elsevier
Self-renewal is the process by which stem cells give rise to stem cells. Recent insights from experimental and theoretical models suggest that self-renewal not only influences the stem …
Number of citations: 47 www.sciencedirect.com
AA Zulkifli, FH Tan, TL Putoczki, SS Stylli… - Molecular and cellular …, 2017 - Elsevier
Several EGFR inhibitors are currently undergoing clinical assessment or are approved for the clinical management of patients with varying tumour types. However, treatment often …
Number of citations: 55 www.sciencedirect.com
E Differding - ChemMedChem, 2014 - Wiley Online Library
… Debiopharm and Aurigene also signed a license agreement to develop and commercialize Debio 0617B, a multi-kinase inhibitor, which passed the clinical candidate nomination stage …
C An, H Li, X Zhang, J Wang… - International …, 2019 - spandidos-publications.com
… Conversely, Stat3 is inhibited by Debio 0617B, a novel RTK inhibitor that inhibits Stat3 in Stat3-activated carcinoma cell lines and causes a dose-dependent decrease in cell …
Number of citations: 22 www.spandidos-publications.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。